

An In-depth Technical Guide to Genetic Disorders of Lathosterol Metabolism

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Executive Summary

Genetic disorders of **lathosterol** metabolism represent a group of ultra-rare inborn errors of cholesterol biosynthesis. The primary and most well-characterized of these is **lathosterol**osis, an autosomal recessive condition caused by mutations in the SC5D gene, leading to a deficiency of the enzyme **lathosterol** 5-desaturase. This enzymatic block results in the accumulation of the cholesterol precursor **lathosterol** and a subsequent disruption of cholesterol homeostasis, leading to a complex and severe clinical phenotype. This guide provides a comprehensive technical overview of the core aspects of these disorders, including the underlying biochemistry, genetic etiology, clinical manifestations, diagnostic methodologies, and current and future therapeutic strategies. It is intended to serve as a resource for researchers, clinicians, and professionals involved in the development of novel diagnostics and therapeutics for these challenging conditions.

The Biochemical Core: Lathosterol in Cholesterol Biosynthesis

Cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids, is synthesized through a complex multi-enzyme pathway. One of the final steps in this pathway is the conversion of **lathosterol** to 7-dehydrocholesterol, a reaction catalyzed by the enzyme **lathosterol** 5-desaturase (EC 1.14.19.20), also known as sterol-C5-desaturase.[1]



[2] This enzymatic step is a critical juncture in the Kandutsch-Russell pathway of cholesterol biosynthesis.[3]

Lathosterol itself is a sterol that differs from cholesterol only by the position of a double bond in the B-ring of the sterol nucleus.[4] Its proper metabolism is essential for maintaining the delicate balance of sterol intermediates and the final cholesterol output.

The Cholesterol Biosynthesis Pathway: A Visual Representation

The following diagram illustrates the terminal steps of the cholesterol biosynthesis pathway, highlighting the position of **lathosterol** 5-desaturase and the consequence of its deficiency.

Cholesterol biosynthesis pathway highlighting the **lathosterol** to 7-dehydrocholesterol conversion.

Lathosterolosis: The Primary Genetic Disorder

Lathosterolosis (OMIM #607330) is the only well-defined genetic disorder directly resulting from a defect in **lathosterol** metabolism.[5][6] It is an autosomal recessive condition, meaning an individual must inherit two mutated copies of the responsible gene to be affected.[5]

Genetic Basis: Mutations in the SC5D Gene

Lathosterolosis is caused by pathogenic variants in the Sterol-C5-Desaturase (SC5D) gene, located on chromosome 11q23.3.[6][7] The SC5D gene encodes the **lathosterol** 5-desaturase enzyme.[1][2] A variety of mutations in this gene have been identified in affected individuals, leading to a loss or significant reduction of enzyme function.

Clinical Phenotype

Lathosterolosis is an extremely rare and severe multi-system disorder, with fewer than ten cases reported in the medical literature.[5] The clinical presentation is characterized by a constellation of congenital anomalies and developmental issues, including:

 Neurological: Global developmental delay, intellectual disability, and microcephaly are consistent features.[5] Hypotonia is also common.[5]



- Craniofacial Dysmorphism: Affected individuals often present with characteristic facial features, such as bitemporal narrowing, a sloping forehead, epicanthal folds, ptosis, a broad nasal tip, anteverted nares, a long philtrum, a high-arched palate, and micrognathia.[5][6]
- Ophthalmological: Cataracts are a frequent finding.[5]
- Skeletal: Digit anomalies, including postaxial polydactyly and syndactyly (webbing) of the toes, are common.[5][6]
- Hepatic: Liver disease is a significant component of the phenotype, ranging from asymptomatic elevation of liver enzymes to progressive cholestasis, cirrhosis, and liver failure.[5][6]

It is important to note that the clinical features of **lathosterol**osis show significant overlap with Smith-Lemli-Opitz syndrome (SLOS), another, more common, inborn error of cholesterol biosynthesis caused by a deficiency in the final enzyme of the pathway, 7-dehydrocholesterol reductase.[5] This clinical similarity underscores the importance of biochemical and genetic testing for a definitive diagnosis.

Pathophysiology: The Dual Insult of Precursor Accumulation and Cholesterol Deficiency

The pathophysiology of **lathosterol**osis is thought to be a consequence of two main factors:

- Accumulation of Lathosterol: The build-up of lathosterol and potentially other upstream sterol intermediates may have direct toxic effects on cells and tissues.[5] The accumulation of abnormal sterols can disrupt cell membrane function and intracellular signaling pathways.
- Cholesterol Deficiency: Although not always reflected in plasma cholesterol levels, a deficiency of cholesterol at the cellular level, particularly during critical periods of embryonic development, can have profound consequences.[8]

A key signaling pathway affected by disrupted cholesterol metabolism is the Hedgehog signaling pathway. Cholesterol is essential for the proper processing and function of Hedgehog proteins, which are critical for embryonic patterning and development.[9] A deficiency in cholesterol can lead to impaired Hedgehog signaling, contributing to many of the congenital malformations seen in **lathosterol**osis and other cholesterol biosynthesis disorders.[8]



The role of cholesterol in the Hedgehog signaling pathway and its disruption in **lathosterol**osis.

Quantitative Data in Lathosterolosis

Precise quantitative data is crucial for the diagnosis and monitoring of **lathosterol**osis. The hallmark of the disease is a significant elevation of **lathosterol** in plasma and tissues.

Analyte	Patient Population	Concentration Range	Control/Norma I Range	Citation(s)
Lathosterol (Plasma)	Lathosterolosis	81.6 μmol/L to 219.8 μmol/L	<18 µmol/L or 0.5-16.0 µmol/L	[9][10]
Lathosterol (Fibroblasts)	Lathosterolosis	1.48% to 35% of total sterols	Not typically measured	[9]
7- Dehydrocholeste rol (Plasma)	Lathosterolosis	Normal to low	<0.65 μmol/L	[9]
Cholesterol (Plasma)	Lathosterolosis	Normal to low	Varies by age	[9][10]

Note: The reported values are from a limited number of case studies and may not represent the full spectrum of the disease.

Experimental Protocols

Biochemical Analysis: Plasma Sterol Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

The definitive biochemical diagnosis of **lathosterol**osis is made by demonstrating an elevated level of **lathosterol** in plasma. GC-MS is the gold standard for this analysis.

Principle: Sterols in a plasma sample are first hydrolyzed, then extracted and derivatized to make them volatile. The derivatized sterols are then separated by gas chromatography and identified and quantified by mass spectrometry.

Detailed Methodology:



Sample Preparation:

- To a 100 μL plasma sample, add an internal standard (e.g., 5α-cholestane).[11]
- Add 1 mL of 1 mol/L ethanolic potassium hydroxide (KOH).[11]
- Incubate at 60°C for 1 hour for saponification (hydrolysis of sterol esters).[11]

Extraction:

- After cooling, add a known volume of n-hexane and vortex to extract the non-saponifiable lipids (including sterols).
- Centrifuge to separate the phases and collect the upper hexane layer.
- Repeat the extraction.
- Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

Derivatization:

- To the dried residue, add a silylating agent such as a mixture of pyridine and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) (1:1, v/v).[11]
- Incubate at 60°C for 1 hour to form trimethylsilyl (TMS) ethers of the sterols.[11]

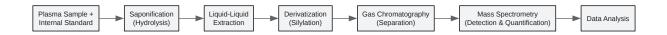
• GC-MS Analysis:

- Inject a small volume (e.g., 1 μL) of the derivatized sample into the GC-MS system.
- Gas Chromatography: Use a capillary column (e.g., 100% dimethyl polysiloxane) to separate the sterols based on their boiling points and interactions with the column's stationary phase.[11] An example temperature program could be: initial temperature of 180°C, ramp to 280°C at 10°C/min, and hold for 15 minutes.
- Mass Spectrometry: As the separated sterols elute from the GC column, they are ionized (e.g., by electron impact) and fragmented. The mass spectrometer detects the mass-to-



charge ratio of the fragments.

 Quantification: Lathosterol is identified by its characteristic retention time and mass spectrum. Quantification is achieved by comparing the peak area of lathosterol to that of the internal standard and referencing a calibration curve. Selected ion monitoring (SIM) can be used to increase sensitivity and specificity.[12]



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Workflow for plasma sterol analysis by GC-MS.

Molecular Genetic Analysis: Sequencing of the SC5D Gene

Confirmation of the diagnosis and carrier testing requires molecular analysis of the SC5D gene.

Principle: The DNA sequence of the SC5D gene is determined to identify pathogenic variants. This can be done by Sanger sequencing of individual exons or by using a next-generation sequencing (NGS) panel that includes SC5D.

Detailed Methodology (Sanger Sequencing):

- DNA Extraction: Genomic DNA is extracted from a patient's blood sample using a commercially available kit.
- PCR Amplification:
 - Design primers to amplify each of the coding exons and adjacent intronic regions of the SC5D gene.
 - Perform polymerase chain reaction (PCR) for each exon using the patient's genomic DNA as a template.



- PCR Product Purification: The amplified PCR products are purified to remove unincorporated primers and dNTPs.
- Sequencing Reaction:
 - Perform cycle sequencing reactions using the purified PCR products, a sequencing primer (either the forward or reverse PCR primer), fluorescently labeled dideoxynucleotides (ddNTPs), and DNA polymerase.
- Capillary Electrophoresis: The sequencing reaction products are separated by size using capillary electrophoresis. A laser excites the fluorescent labels on the ddNTPs, and a detector records the color of the fluorescence at each position.
- Sequence Analysis: The raw data is converted into a DNA sequence chromatogram. This
 sequence is then aligned to the reference sequence of the SC5D gene to identify any
 variations.

Next-Generation Sequencing (NGS) Panels:

For a broader diagnostic approach, especially when the clinical picture is not entirely specific to **lathosterol**osis, an NGS panel that includes multiple genes associated with inborn errors of cholesterol metabolism can be employed.[13][14] These panels allow for the simultaneous sequencing of many genes, providing a more comprehensive and efficient diagnostic tool.[15] [16]

Therapeutic Strategies and Drug Development

Currently, there is no cure for **lathosterol**osis, and treatment is largely supportive.[17] However, several therapeutic strategies have been explored, and ongoing research aims to develop more effective treatments.

Current Approaches

 Supportive Care: This is the mainstay of management and includes nutritional support, developmental therapies, and management of specific symptoms such as cataracts and liver disease.[5]



- Simvastatin Therapy: Simvastatin, an HMG-CoA reductase inhibitor, has been used in a few patients with lathosterolosis.[5] By inhibiting an early step in the cholesterol biosynthesis pathway, simvastatin aims to reduce the production and accumulation of lathosterol.[5]
 Some reports have shown a reduction in plasma lathosterol levels and, in some cases, clinical improvement.[5][7] However, its long-term efficacy and safety in this population have not been established.[5]
- Liver Transplantation: In cases of end-stage liver disease, liver transplantation has been performed.[5][6] This procedure can correct the metabolic defect in the liver, leading to a normalization of plasma **lathosterol** levels and stabilization of liver function.[5]

Future Directions and Drug Development

The development of novel therapies for ultra-rare diseases like **lathosterol**osis faces significant challenges, including small patient populations for clinical trials and a limited understanding of the disease's natural history.[4][18] However, several avenues for future drug development are being explored for monogenic metabolic disorders:

- Gene Therapy: The goal of gene therapy would be to deliver a functional copy of the SC5D gene to the patient's cells, thereby restoring the deficient enzyme activity.[19][20] For liver-directed metabolic disorders, adeno-associated virus (AAV) vectors are a promising delivery vehicle.[13][20]
- mRNA Therapy: This approach involves delivering messenger RNA (mRNA) encoding the functional SC5D enzyme to the target cells, allowing for transient production of the correct protein.[21]
- Small Molecule Chaperones: For certain types of mutations that cause protein misfolding, small molecule chaperones could potentially be developed to stabilize the mutant enzyme and restore some level of activity.

The path to developing new treatments for **lathosterol**osis will require a deeper understanding of the disease's pathophysiology, the development of reliable animal and cellular models, and innovative approaches to clinical trial design for ultra-rare diseases.[14][22][23]

Conclusion



Genetic disorders of **lathosterol** metabolism, exemplified by **lathosterol**osis, are devastating conditions with significant unmet medical needs. While our understanding of the genetic and biochemical basis of **lathosterol**osis has advanced, the development of effective therapies remains a major challenge. This technical guide provides a foundation for researchers and drug development professionals to build upon, with the ultimate goal of translating scientific knowledge into tangible clinical benefits for individuals affected by these rare disorders. Continued research into the fundamental mechanisms of the disease, coupled with advancements in therapeutic technologies, holds promise for a future where more effective treatments are available.

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